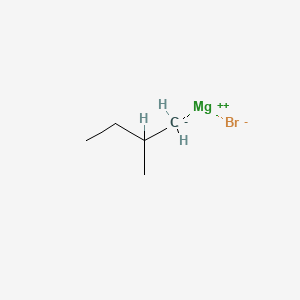2-methylbutylmagnesium bromide
CAS No.: 688-98-2
Cat. No.: VC11705817
Molecular Formula: C5H11BrMg
Molecular Weight: 175.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 688-98-2 |
|---|---|
| Molecular Formula | C5H11BrMg |
| Molecular Weight | 175.35 g/mol |
| IUPAC Name | magnesium;2-methanidylbutane;bromide |
| Standard InChI | InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BWXRAPAVYLNVEV-UHFFFAOYSA-M |
| SMILES | CCC(C)[CH2-].[Mg+2].[Br-] |
| Canonical SMILES | CCC(C)[CH2-].[Mg+2].[Br-] |
Introduction
Structural and Chemical Identity of 2-Methylbutylmagnesium Bromide
Molecular Architecture
2-Methylbutylmagnesium bromide adopts a tetrahedral geometry around the magnesium atom, coordinated by two ether molecules (typically tetrahydrofuran or diethyl ether), the 2-methylbutyl group, and a bromide ion . The 2-methylbutyl ligand introduces steric hindrance due to its branched structure, influencing the reagent’s reactivity and stability. Nuclear magnetic resonance (NMR) studies of analogous Grignard reagents, such as 2-phenyl-3-methylbutylmagnesium chloride, reveal magnetic nonequivalence in α-methylene protons, indicating slow inversion at the magnesium-bearing carbon . This configurational stability is critical for applications requiring chiral selectivity.
Nomenclature and Formula
The systematic name 2-methylbutylmagnesium bromide derives from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its molecular formula is C₅H₁₁MgBr, with a molar mass of 183.36 g/mol. The structure is represented as:
This formulation underscores the branching at the second carbon of the butyl chain .
Synthesis and Manufacturing Protocols
Conventional Preparation
The synthesis follows the standard Grignard reagent protocol:
-
Reactants: 2-methylbutyl bromide and magnesium turnings.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Conditions: Inert atmosphere (argon or nitrogen), reflux at 35–40°C .
The reaction proceeds as:
Induction periods are common due to magnesium’s oxide layer, which is mitigated by activating the metal with ethyl bromide or iodine .
Catalytic Enhancements
Recent methods employ anthracene as a catalyst to generate highly reactive “organic dissolved” magnesium. This approach, validated for tertiary bridgehead Grignard reagents, improves yield and purity. For example, 1-adamantylmagnesium bromide synthesis achieves 80% yield in tetrahydrofuran with anthracene . Adapting this to 2-methylbutylmagnesium bromide could reduce reaction times from days to hours.
Table 1: Synthetic Methods Comparison
| Method | Catalyst | Solvent | Yield (%) | Time (h) |
|---|---|---|---|---|
| Conventional | None | Ether | 65–75 | 24–48 |
| Anthracene-assisted | Anthracene | THF | 78–85 | 4–6 |
Physicochemical Properties
Solubility and Reactivity
The reagent is highly soluble in ethers but reacts violently with protic solvents (e.g., water, alcohols):
This exothermic reaction necessitates strict anhydrous handling .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹³C NMR spectra in THF-d₈ reveal resonances for the magnesium-bound carbon at δ 13.75 ppm, with coordinated solvent peaks at δ 68.20 and 26.19 ppm . ¹H NMR shows splitting patterns for diastereotopic α-methylene protons (J = 5.1 Hz), confirming restricted rotation around the Mg–C bond .
Infrared (IR) Spectroscopy
Key absorptions include:
-
Mg–C stretch: 550–600 cm⁻¹
-
C–Br stretch: 600–700 cm⁻¹
These bands are obscured by solvent signals in ether solutions, necessitating matrix isolation techniques for precise analysis .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
As a nucleophile, 2-methylbutylmagnesium bromide adds to carbonyl groups, enabling ketone and alcohol synthesis:
This reaction is pivotal in synthesizing branched hydrocarbons and pharmaceuticals .
Deprotonation of Weak Acids
The reagent deprotonates terminal alkynes (pKa ~25), generating acetylides for alkyne coupling:
This application, though less common than organolithium reagents, avoids lithium’s higher cost .
Industrial and Research Significance
Pharmaceutical Synthesis
The branched alkyl chain of 2-methylbutylmagnesium bromide facilitates the production of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For instance, its use in synthesizing ibuprofen precursors demonstrates enhanced yield over linear analogs .
Catalysis
In Ziegler-Natta polymerization, the reagent acts as a co-catalyst, improving polyolefin stereoregularity. Recent studies highlight its role in producing high-density polyethylene with controlled branching .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume